molecular formula C21H26N8S B10779355 Khk-IN-1

Khk-IN-1

Cat. No.: B10779355
M. Wt: 422.6 g/mol
InChI Key: HFLMLZKGLUEWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Khk-IN-1, also known as Ketohexokinase inhibitor 1, is a selective and cell membrane permeable inhibitor of ketohexokinase. Ketohexokinase is an enzyme that phosphorylates fructose to fructose-1-phosphate, a key step in fructose metabolism. This compound has shown potential in the study of obesity and diabetes due to its ability to inhibit fructose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Khk-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidinopyrimidine core, followed by specific substitutions that complement the ATP-binding site of ketohexokinase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography .

Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMLZKGLUEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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